1-Palmitoyl-2-palmitoyl-sn-glycero-3-phosphocholine-d31

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C40H80NO8P |

|---|---|

Molekulargewicht |

765.2 g/mol |

IUPAC-Name |

[(2R)-3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-2-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1/i1D3,6D2,8D2,10D2,12D2,14D2,16D2,18D2,20D2,22D2,24D2,26D2,28D2,30D2,32D2 |

InChI-Schlüssel |

KILNVBDSWZSGLL-XXAAEYEDSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |

Kanonische SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Palmitoyl-2-palmitoyl-sn-glycero-3-phosphocholine-d31 (DPPC-d31)

This guide provides a comprehensive technical overview of 1-Palmitoyl-2-palmitoyl-sn-glycero-3-phosphocholine-d31 (DPPC-d31), a deuterated analogue of the ubiquitous saturated phospholipid, DPPC. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's core attributes, its synthesis, and its critical applications, with a particular focus on its role as an internal standard in quantitative mass spectrometry-based lipidomics.

Introduction: The Significance of Deuterated Phospholipids

In the nuanced field of lipidomics, the precise and accurate quantification of lipid species is paramount to understanding complex biological systems in both health and disease. Stable isotope-labeled internal standards (SIL-IS) are considered the "gold standard" for quantitative mass spectrometry, with deuterated standards being a prominent category.[1] this compound (DPPC-d31) is a synthetic phospholipid where one of the palmitoyl (C16:0) fatty acid chains has been isotopically enriched with 31 deuterium atoms. This strategic isotopic labeling renders it an invaluable tool for researchers, enabling a level of analytical rigor and accuracy that is often unattainable with other quantification strategies.

The near-identical physicochemical properties of DPPC-d31 to its endogenous, non-labeled counterpart, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), allow it to navigate the entire analytical workflow—from extraction to detection—in a manner that mirrors the analyte of interest.[1] This co-behavior is the cornerstone of its utility, as it effectively normalizes for variability introduced during sample preparation, chromatographic separation, and ionization in the mass spectrometer.

Physicochemical Properties

The physical and chemical characteristics of DPPC-d31 are fundamentally similar to that of DPPC, with the primary distinction being its increased molecular weight due to the presence of deuterium. This mass difference is the key to its utility in mass spectrometry, allowing for clear differentiation from the endogenous analyte.

| Property | Value | Reference(s) |

| Synonyms | DPPC-1-d31; 1-hexadecanoyl-d31-2-hexadecanoyl-sn-glycero-3-phosphocholine; Dipalmitoyl phosphatidylcholine-1-d31; 16:0-d31 / 16:0 PC | [1] |

| Chemical Formula | C₄₀H₄₉D₃₁NO₈P | [1][2] |

| Molecular Weight | 765.2 g/mol | [1][2] |

| Deuterium Enrichment | ≥ 97% (with some variability at the alpha positions) | [1][2] |

| Appearance | Solid | [3] |

| Storage | -20°C | [1][2] |

| Stability | ≥ 2 years at -20°C | [1][2] |

| Solubility | Soluble in organic solvents such as chloroform and methanol. | [4] |

| Melting Point (of non-deuterated DPPC) | ~41.3 °C | [5][6] |

Synthesis of DPPC-d31

The synthesis of chain-deuterated phospholipids like DPPC-d31 is a multi-step process that requires precise chemical control. While various specific methodologies exist, a common approach involves the synthesis of the deuterated fatty acid followed by its incorporation into the glycerophosphocholine backbone.

A generalized synthetic workflow can be visualized as follows:

This process typically begins with the perdeuteration of palmitic acid through hydrogen-deuterium exchange reactions, often catalyzed by a metal such as platinum. The resulting palmitic acid-d31 is then activated, for example, by conversion to its acyl chloride, and subsequently used to acylate the free hydroxyl group at the sn-2 position of a lysophosphatidylcholine precursor (1-palmitoyl-sn-glycero-3-phosphocholine). This chemoenzymatic or purely chemical synthesis yields the desired 1-palmitoyl-2-palmitoyl-d31-sn-glycero-3-phosphocholine.

Applications in Research

The primary application of DPPC-d31 is as an internal standard for the accurate quantification of DPPC in complex biological matrices using isotope dilution mass spectrometry. This is particularly crucial in lipidomics studies investigating:

-

Pulmonary Surfactant: DPPC is the major component of lung surfactant, and its quantification is vital in research related to respiratory distress syndrome and other pulmonary conditions.[5]

-

Model Membranes: Due to its well-defined phase behavior, DPPC is extensively used in the creation of model membranes, liposomes, and lipid bilayers to study membrane properties, drug delivery, and protein-lipid interactions.[7]

-

Cell Signaling: Alterations in the levels of specific phosphatidylcholines are implicated in various cell signaling pathways and disease states.

Experimental Protocol: Quantification of DPPC in Human Plasma using DPPC-d31

This section provides a detailed, step-by-step methodology for the quantification of DPPC in human plasma using DPPC-d31 as an internal standard, followed by LC-MS/MS analysis.

Materials and Reagents

-

Human plasma (collected in K₂EDTA tubes)

-

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) standard (for calibration curve)

-

This compound (DPPC-d31) internal standard

-

LC-MS grade methanol, chloroform, and water

-

Butylated hydroxytoluene (BHT)

-

Ammonium acetate

Preparation of Standard and Internal Standard Solutions

-

DPPC Stock Solution (1 mg/mL): Accurately weigh and dissolve DPPC in chloroform/methanol (2:1, v/v) to a final concentration of 1 mg/mL.

-

DPPC Working Solutions: Prepare a series of working solutions for the calibration curve by serially diluting the stock solution with methanol.

-

DPPC-d31 Internal Standard Working Solution (10 µg/mL): Dissolve DPPC-d31 in methanol to a final concentration of 10 µg/mL.

Sample Preparation and Lipid Extraction (Modified Folch Method)

The following workflow outlines the sample preparation and extraction process:

Sources

- 1. 1-Palmitoyl-sn-glycero-3-phosphocholine-d31 I CAS#: 327178-91-6 I deuterium labeled I InvivoChem [invivochem.com]

- 2. 1-Stearoyl-2-palmitoyl-sn-glycero-3-phosphocholine | C42H84NO8P | CID 18631368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. LC–MS Lipidomics: Exploiting a Simple High-Throughput Method for the Comprehensive Extraction of Lipids in a Ruminant Fat Dose-Response Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]

- 6. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Properties and Applications of Dipalmitoylphosphatidylcholine-d31 (DPPC-d31)

This guide provides a comprehensive technical overview of 1-palmitoyl-d31-2-palmitoyl-sn-glycero-3-phosphocholine (DPPC-d31), a selectively deuterated phospholipid. It is intended for researchers, scientists, and drug development professionals who utilize model membrane systems and advanced biophysical techniques. We will delve into the core chemical properties of DPPC-d31, the rationale behind its use, and its practical application in cutting-edge research methodologies.

Introduction: The Significance of Isotopic Labeling in Membrane Science

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a saturated phospholipid that serves as a cornerstone in biophysical research. It is a primary constituent of pulmonary surfactant and is extensively used to create model biological membranes such as liposomes and supported lipid bilayers.[1][2][3] The well-defined phase behavior of DPPC, characterized by a distinct gel-to-liquid crystalline phase transition, makes it an ideal system for studying membrane structure, dynamics, and interactions.[4][5]

DPPC-d31 is an isotopically labeled variant of DPPC where the 31 hydrogen atoms on one of its two palmitoyl (C16:0) acyl chains are replaced with deuterium (²H). This selective deuteration is not a trivial modification; it is a powerful tool that unlocks analytical capabilities in specific spectroscopic and scattering techniques without significantly perturbing the fundamental physicochemical properties of the membrane.[6][7][8] The strategic replacement of protons with deuterons provides a "contrast" that can be exploited to isolate and study specific components within complex molecular assemblies.[9][10][11]

Core Chemical and Physical Properties: DPPC vs. DPPC-d31

The introduction of deuterium imparts a slight increase in molecular weight but is intentionally designed to be a subtle probe, preserving the essential biomimetic qualities of the lipid.

Molecular Structure and Identity

The fundamental structure consists of a hydrophilic phosphocholine headgroup attached to a glycerol backbone, which is esterified to two hydrophobic palmitic acid tails. In DPPC-d31, one of these tails is perdeuterated.

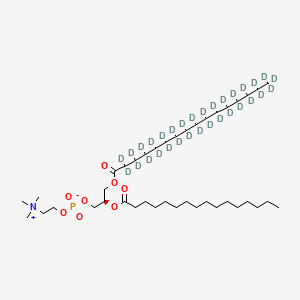

Caption: Chemical structure of DPPC-d31, highlighting the deuterated sn-2 acyl chain.

Comparative Physicochemical Data

The primary difference between DPPC and its deuterated analogues lies in properties that are mass-dependent or related to vibrational frequencies. Other critical membrane parameters show high similarity, validating the use of deuterated lipids as reliable surrogates in model systems.

| Property | DPPC (16:0/16:0 PC) | DPPC-d31 (16:0/16:0-d31 PC) | Rationale & Significance |

| Molecular Formula | C₄₀H₈₀NO₈P[1][12] | C₄₀H₄₉D₃₁NO₈P[8][13] | The replacement of Hydrogen with Deuterium is the key modification. |

| Molecular Weight | 734.04 g/mol [1] | 765.2 g/mol [8][13] | Increased mass due to the heavier deuterium isotope. Important for mass spectrometry. |

| Main Phase Transition (Tₘ) | ~41 °C[2][14][15] | Slightly lower than DPPC (~40 °C)[16] | Tₘ is critical for experimental design. The slight depression is due to subtle changes in van der Waals forces and packing.[16] |

| Area per Lipid (Fluid Phase) | ~63.0 Ų (at 50°C)[17] | Highly similar to DPPC | Indicates that deuteration does not significantly alter lipid packing in the fluid phase.[6] |

| Bilayer Thickness (Fluid Phase) | ~3.86 nm[15] | Highly similar to DPPC | Preserving bilayer dimensions is crucial for studying transmembrane protein interactions. |

Key Applications in Advanced Biophysical Techniques

The utility of DPPC-d31 is most evident in techniques that can distinguish between hydrogen and deuterium. This isotopic difference provides a powerful lever for enhancing signal or simplifying complex systems.

Neutron Scattering

Neutron scattering is a premier technique for determining the structure of biological macromolecules. Its power is magnified through contrast variation , a method that relies on the large difference in neutron scattering length between hydrogen (-3.74 fm) and deuterium (+6.67 fm).

Causality of Application: By preparing DPPC-d31 liposomes in different mixtures of H₂O and deuterated water (D₂O), researchers can "contrast match" specific components. For example, by adjusting the D₂O/H₂O ratio, the lipid bilayer can be rendered effectively "invisible" to the neutron beam.[6][9][10] This allows for the unambiguous structural determination of membrane-associated proteins or peptides, as their signal is no longer obscured by the much larger lipid component.[11][17]

Caption: Workflow for a contrast-variation neutron scattering experiment.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR is an indispensable tool for studying the dynamics and structure of lipid bilayers at an atomic level.

-

²H (Deuterium) NMR: This is the most direct application. The deuterium signal from the labeled DPPC-d31 chain provides detailed information about the orientation and mobility of the C-D bonds.[18] By analyzing the quadrupolar splitting in the ²H NMR spectrum, one can calculate the acyl chain order parameter (S_CD) for each carbon position along the tail. This parameter is a direct measure of the conformational freedom of the lipid chains, allowing researchers to quantify the effects of temperature, cholesterol, or interacting molecules on membrane fluidity.[16][19]

-

Proton Decoupling: In complex systems containing proteins, the overwhelming signal from lipid protons (¹H) can obscure the signals from the protein of interest. By using perdeuterated lipids (like DPPC-d62) or selectively deuterated lipids, the proton background from the lipids is eliminated, simplifying the spectrum and enabling clearer observation of protein resonances.[7]

-

³¹P NMR: While not directly leveraging deuteration, ³¹P NMR is often used in conjunction with ²H NMR studies. It probes the phosphocholine headgroup, providing information on the phase state (e.g., lamellar vs. non-lamellar) and the dynamics of the hydrophilic interface.[20][21]

Mass Spectrometry (MS)

In the field of lipidomics, deuterated lipids like DPPC-d31 serve as ideal internal standards for quantification.[22] When analyzing complex biological extracts, the deuterated standard is spiked into the sample in a known amount. Because it is chemically identical to the endogenous (protonated) DPPC, it co-elutes during liquid chromatography (LC) and has the same ionization efficiency. However, it is easily distinguished by its higher mass in the mass spectrometer. By comparing the signal intensity of the deuterated standard to the endogenous lipid, precise and accurate quantification can be achieved.[22]

Experimental Protocols: A Practical Guide

The following protocols provide a self-validating framework for the preparation and use of DPPC-d31 in common experimental settings. The rationale behind each step is explained to ensure methodological integrity.

Protocol: Preparation of Multilamellar Vesicles (MLVs)

This protocol is fundamental for creating hydrated lipid dispersions for NMR, DSC, or scattering experiments.

Methodology:

-

Lipid Preparation: Accurately weigh the desired amount of DPPC-d31 powder and transfer it to a clean glass test tube.

-

Solubilization: Add a sufficient volume of a 2:1 chloroform/methanol solvent mixture to completely dissolve the lipid. The goal is a clear, single-phase solution.

-

Causality: Using an organic solvent ensures the lipid is monomerically dispersed, which is critical for forming a uniform film.

-

-

Film Formation: Gently rotate the tube under a stream of inert nitrogen gas. This evaporates the solvent, leaving a thin, uniform lipid film on the inner wall of the tube.

-

Causality: A thin film maximizes the surface area for subsequent hydration, promoting the efficient formation of lamellar structures.

-

-

Residual Solvent Removal: Place the tube under high vacuum for at least 2 hours (or overnight) to remove any remaining traces of organic solvent.

-

Causality: Residual solvent can alter membrane properties, including the phase transition temperature and packing, leading to experimental artifacts.

-

-

Hydration: Add the desired aqueous buffer (e.g., PBS, HEPES) to the lipid film. The temperature of the buffer and the subsequent incubation must be above the Tₘ of the lipid (i.e., >42°C for DPPC).

-

Causality: Hydrating in the fluid (Lα) phase allows the lipid bilayers to anneal properly and form stable, well-hydrated multilamellar structures. Hydrating below Tₘ can trap defects.

-

-

Vesicle Formation: Vortex the sample vigorously for several minutes until the lipid film is fully suspended, creating a milky-white dispersion of MLVs.[23]

Protocol: Sample Preparation for Solid-State ²H NMR

This protocol describes how to prepare a highly concentrated and oriented sample suitable for static solid-state NMR experiments.

Methodology:

-

Prepare MLVs: Follow steps 1-6 of the MLV preparation protocol above.

-

Pelleting: Transfer the MLV suspension to an ultracentrifuge tube. Centrifuge at high speed (e.g., >100,000 x g) for 1-2 hours to form a dense lipid pellet.

-

Causality: Ultracentrifugation removes excess water and packs the bilayers closely, which is necessary to fit a sufficient amount of sample into the small volume of an NMR rotor and to improve signal-to-noise.

-

-

Sample Packing: Carefully transfer the hydrated lipid pellet into a solid-state NMR rotor (e.g., 4mm ZrO₂) using a specialized packing tool. Ensure there are no air bubbles.

-

Causality: Air bubbles create magnetic susceptibility distortions that severely degrade the quality of the NMR spectrum, broadening the lines and reducing resolution.

-

-

Sealing and Equilibration: Securely cap the rotor and allow it to equilibrate at the desired experimental temperature inside the NMR probe before acquisition.

Conclusion

Dipalmitoylphosphatidylcholine-d31 is more than just an isotopically labeled lipid; it is a precision tool that empowers researchers to dissect molecular complexity. By providing a non-perturbing label, it enables the application of powerful techniques like neutron scattering and solid-state NMR to probe the structure and dynamics of membrane systems with unparalleled detail. Its use as an internal standard in mass spectrometry further extends its utility into quantitative lipidomics. A thorough understanding of the properties of DPPC-d31 and the causal principles behind its application is essential for the rational design of experiments and the generation of high-fidelity data in membrane biophysics and pharmaceutical sciences.

References

- Yepuri, R., Moir, M., Krause-Heuer, A., & Darwish, T. (2021). Deuterated Phospholipids to Study the Structure, Function and Dynamics of Membrane Proteins Using Neutron Scattering.

- ANSTO. (2021). Deuterated Phospholipids to Study the Structure, Function and Dynamics of Membrane Proteins Using Neutron Scattering.

- Leonenko, Z., et al. (2014). ²H-NMR spectra of samples with (i) POPC-d₃₁ or (ii) DPPC-d₆₂ deuterated lipids.

- Institut Laue-Langevin (ILL). Deuterated natural phospholipids for advanced cellular membrane models. ILL Neutrons for Society. [Link]

- Kučerka, N., et al. (2005).

- Picas, L., et al. (2012). Direct Measurement of the Mechanical Properties of Lipid Phases in Supported Bilayers. Biophysical Journal. [Link]

- Rheinstädter, M. C., et al. (2009). Anisotropic motion of cholesterol in oriented DPPC bilayers studied by quasielastic neutron scattering: the liquid-ordered phase.

- Nagao, M., et al. (2017). Neutron scattering studies on dynamics of lipid membranes. The Journal of Physical Chemistry Letters. [Link]

- Tu, K., & M. D. (1995). A Multinuclear Solid-State NMR Study of Phospholipid-Cholesterol Interactions. Dipalmitoylphosphatidylcholine-cholesterol Binary System. Biochemistry. [Link]

- Zeng, Y., & Morrow, M. R. (1991). High-pressure ³¹P NMR study of dipalmitoylphosphatidylcholine bilayers. Journal of Magnetic Resonance. [Link]

- Rheinstädter, M. C., et al. (2009). Anisotropic motion of cholesterol in oriented DPPC bilayers studied by quasielastic neutron scattering: the liquid-ordered phase. PubMed. [Link]

- Sułkowski, W. W., et al. (2005). The effect of 3-pentadecylphenol on DPPC bilayers ATR-IR and ³¹P NMR studies. Journal of Molecular Structure. [Link]

- Gaber, B. P., Yager, P., & Peticolas, W. L. (1978). Deuterated phospholipids as nonperturbing components for Raman studies of biomembranes. Biophysical Journal. [Link]

- Grokipedia.

- PubChem. 1,2-Dipalmitoylphosphatidylcholine.

- Wikipedia.

- Pandit, S. A., et al. (2004). Molecular Simulation Study of Structural and Dynamic Properties of Mixed DPPC/DPPE Bilayers. Biophysical Journal. [Link]

- Leonenko, Z. V., et al. (2004). Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy. Biophysical Journal. [Link]

- Sodt, A. J., et al. (2014). Constrained vs. free cholesterol in DPPC membranes: a comparison of chain ordering ability using deuterium NMR.

- Leung, A., & Wacklin-Knecht, H. (2019). Synthesis of novel deuterated lipids and surfactants. SINE2020. [Link]

- Padureanu, A. G., et al. (2011). Interaction of the Third Helix of Antennapedia Homeodomain with a Deposited Phospholipid Bilayer: A Neutron Reflectivity Structural Study. Langmuir. [Link]

- Wieczorek, M., et al. (2021). Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue. International Journal of Molecular Sciences. [Link]

- Kubas, H., et al. (1998). Do low-power lasers change phase transition temperature of dipalmitoyl phosphatidylcholine (DPPC) membrane?. Lasers in Medical Science. [Link]

- Mondal, J., et al. (2023). DPPC Membrane Under Lateral Compression and Stretching to Extreme Limits: Phase Transitions and Rupture. Membranes. [Link]

- Gzyl-Malcher, B., et al. (2020). Mechanical Properties Determination of DMPC, DPPC, DSPC, and HSPC Solid-Ordered Bilayers. Langmuir. [Link]

- CD Bioparticles. LPPC-D31. [Link]

- Shaw, J. E., & continuously, C. M. (2017). Phase Transitions in Dipalmitoylphosphatidylcholine Monolayers. The Journal of Physical Chemistry B. [Link]

- Gömze, A., et al. (2021).

- Morrow, M. R., et al. (1995). Comparison of DPPC and DPPG Environments in Pulmonary Surfactant Models. Biophysical Journal. [Link]

- Esch, P., et al. (2021). Relative Quantitation of Unsaturated Phosphatidylcholines Using 193 nm Ultraviolet Photodissociation Parallel Reaction Monitoring Mass Spectrometry. Analytical Chemistry. [Link]

- Ang, J., et al. (2017). Theoretical studies of the phase behavior of DPPC bilayers in the presence of macroions.

- Strancar, J., et al. (2018). The ³¹P NMR spectrum of the PEGylated DPPE/DPPC/Ch....

- ResearchGate. (a)

- ResearchGate. Pathways for synthesis of DPPC.

- ResearchGate. Chemical structure and mass spectra of DMPC, DPPC and FKZ (IS). [Link]

- Goksu, E. I., & Vanegas, J. M. (2009). Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy. Journal of Visualized Experiments. [Link]

- Ciciriello, F., et al. (2007). Distribution of GD3 in DPPC monolayers: a thermodynamic and atomic force microscopy combined study. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

- Chada, N., et al. (2020). Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions. Chemistry and Physics of Lipids. [Link]

- Fuchs, B., & Schiller, J. (2009). Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids. Current Organic Chemistry. [Link]

- Thomas, M., et al. (2020). Cluster Formation of Polyphilic Molecules Solvated in a DPPC Bilayer. Molecules. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]

- 3. DPPC, 63-89-8 | BroadPharm [broadpharm.com]

- 4. Direct Measurement of the Mechanical Properties of Lipid Phases in Supported Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of Temperature-Induced Phase Transitions in DOPC and DPPC Phospholipid Bilayers Using Temperature-Controlled Scanning Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neutron scattering studies on dynamics of lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deuterated phospholipids as nonperturbing components for Raman studies of biomembranes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DPPC-1-d31 | FB Reagents [fbreagents.com]

- 9. apo.ansto.gov.au [apo.ansto.gov.au]

- 10. Deuterated phospholipids to study the structure, function and dynamics of membrane proteins using neutron scattering [apo.ansto.gov.au]

- 11. Deuterated natural phospholipids for advanced cellular membrane models - ILL Neutrons for Society [ill.eu]

- 12. 1,2-Dipalmitoylphosphatidylcholine | C40H80NO8P | CID 6138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. DPPC-2-d31 | FB Reagents [fbreagents.com]

- 14. Do low-power lasers change phase transition temperature of dipalmitoyl phosphatidylcholine (DPPC) membrane? [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Comparison of DPPC and DPPG Environments in Pulmonary Surfactant Models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lipid Bilayer Structure Determined by the Simultaneous Analysis of Neutron and X-Ray Scattering Data - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. High-pressure 31P NMR study of dipalmitoylphosphatidylcholine bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The effect of 3-pentadecylphenol on DPPC bilayers ATR-IR and 31P NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. medchemexpress.com [medchemexpress.com]

- 23. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of 1-Palmitoyl-d31-2-palmitoyl-sn-glycero-3-phosphocholine

This guide provides an in-depth technical overview for the structural elucidation of 1-palmitoyl-d31-2-palmitoyl-sn-glycero-3-phosphocholine (DPPC-d31), a deuterated analog of the endogenous phospholipid dipalmitoylphosphatidylcholine. This document is intended for researchers, scientists, and drug development professionals engaged in lipidomics, membrane biophysics, and drug delivery systems where isotopically labeled lipids serve as invaluable tools.

Introduction: The Significance of Deuterated Phospholipids

Deuterated phospholipids, where hydrogen atoms are replaced by their heavier isotope, deuterium, are powerful tools in biophysical and pharmaceutical research.[1] The substitution of hydrogen with deuterium provides a unique analytical handle for various techniques. In mass spectrometry, the mass shift allows for differentiation from endogenous, non-deuterated lipids, making them excellent internal standards for quantitative studies.[1] For nuclear magnetic resonance (NMR) spectroscopy, deuteration can simplify complex proton (¹H) spectra and is a crucial probe in solid-state NMR studies of membrane dynamics.[1] The specific compound of interest, 1-palmitoyl-d31-2-palmitoyl-sn-glycero-3-phosphocholine, is a saturated phospholipid with one of its C16:0 acyl chains perdeuterated. This asymmetric labeling is particularly useful for studies where the behavior of individual acyl chains is under investigation.

The synthesis of such asymmetrically deuterated phospholipids is a multi-step process that offers precise control over the location of the deuterium atoms.[1] It typically involves the synthesis of the deuterated fatty acid, in this case, palmitic acid-d31, followed by its regioselective esterification to the glycerol backbone of a lysophospholipid.[1]

This guide will detail the analytical workflows for the comprehensive structural confirmation of DPPC-d31, focusing on the synergistic use of mass spectrometry and nuclear magnetic resonance spectroscopy.

Part 1: Mass Spectrometry for Molecular Weight Confirmation and Acyl Chain Identification

Mass spectrometry (MS) is the primary technique for confirming the molecular weight and identifying the constituent acyl chains of phospholipids. For DPPC-d31, high-resolution mass spectrometry is essential to resolve the isotopic distribution and confirm the incorporation of 31 deuterium atoms.

Experimental Protocol: High-Resolution LC-MS/MS Analysis

-

Sample Preparation:

-

Dissolve 1 mg of DPPC-d31 in 1 mL of a suitable organic solvent such as methanol or a chloroform:methanol mixture (2:1, v/v).

-

For infusion analysis, dilute the stock solution to a final concentration of 10 µg/mL in the mobile phase.

-

For LC-MS analysis, inject 5 µL of the stock solution onto a C18 reversed-phase column.

-

-

Instrumentation:

-

Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled to an electrospray ionization (ESI) source.

-

Operate the ESI source in positive ion mode.

-

-

MS Parameters:

-

Full Scan (MS1): Acquire spectra over a mass range of m/z 200-1000 to detect the precursor ion.

-

Tandem MS (MS/MS): Select the precursor ion corresponding to [M+H]⁺ or [M+Na]⁺ for collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). Optimize collision energy to achieve a rich fragmentation spectrum.

-

Data Interpretation: Decoding the Mass Spectrum

The expected molecular weight of non-deuterated DPPC (C₄₀H₈₀NO₈P) is approximately 734.04 g/mol . With one palmitoyl chain (C₁₆H₃₁O) replaced by its deuterated counterpart (C₁₆D₃₁O), the molecular weight of DPPC-d31 (C₄₀H₄₉D₃₁NO₈P) is expected to be approximately 765.23 g/mol .

Full Scan (MS1) Analysis:

In positive ion mode ESI, DPPC-d31 will be detected primarily as the protonated molecule [M+H]⁺ at m/z 766.24 or the sodiated adduct [M+Na]⁺ at m/z 788.22. The high-resolution mass spectrum will confirm the elemental composition and the presence of 31 deuterium atoms.

Tandem MS (MS/MS) Analysis:

The fragmentation of phosphatidylcholines is well-characterized and provides structural confirmation.[2][3] The MS/MS spectrum of the [M+H]⁺ ion of DPPC-d31 is expected to show a dominant product ion at m/z 184.07 , corresponding to the phosphocholine headgroup.[2]

Fragmentation of the sodiated precursor, [M+Na]⁺, provides more detailed information about the acyl chains.[2] The key fragment ions expected for DPPC-d31 are:

| Precursor Ion (m/z) | Product Ion (m/z) | Identity of Neutral Loss/Fragment |

| 788.22 ([M+Na]⁺) | 729.22 | Loss of trimethylamine (59 Da) |

| 788.22 ([M+Na]⁺) | 605.22 | Loss of the phosphocholine headgroup (183 Da) |

| 788.22 ([M+Na]⁺) | 532.00 | Loss of the deuterated palmitic acid (C₁₆D₃₁O₂H, 287.22 Da) |

| 788.22 ([M+Na]⁺) | 501.00 | Loss of the non-deuterated palmitic acid (C₁₆H₃₁O₂H, 256.23 Da) |

The presence of fragment ions corresponding to the loss of both a deuterated and a non-deuterated palmitic acid confirms the asymmetric nature of the deuteration. The relative abundance of the fragments resulting from the loss of the sn-1 versus the sn-2 acyl chain can provide information on their respective positions, with the loss of the sn-1 substituent generally being more favorable.[2]

Part 2: Nuclear Magnetic Resonance Spectroscopy for Positional Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each atom in a molecule, making it an indispensable tool for confirming the precise location of the deuterated acyl chain.[4] A combination of ¹H, ¹³C, and ³¹P NMR experiments is employed for a comprehensive structural assignment.

Experimental Protocol: Multinuclear NMR Analysis

-

Sample Preparation:

-

Dissolve approximately 10 mg of DPPC-d31 in 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). The choice of solvent can influence the resolution of certain signals.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

-

NMR Experiments:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

³¹P NMR: Acquire a proton-decoupled ³¹P spectrum. This is a highly sensitive and specific method for analyzing phospholipids.[5] Typically, 64-128 scans are sufficient.

-

Data Interpretation: Unraveling the Molecular Structure

¹H NMR Spectroscopy:

The ¹H NMR spectrum of DPPC-d31 will be significantly simplified compared to its non-deuterated counterpart due to the absence of proton signals from the deuterated palmitoyl chain.[1] The key observable resonances will be from the non-deuterated palmitoyl chain, the glycerol backbone, and the phosphocholine headgroup.

-

Non-deuterated Palmitoyl Chain: The terminal methyl group will appear as a triplet around 0.88 ppm, the methylene groups adjacent to the carbonyl and the main chain will resonate between 1.25 and 2.3 ppm.[6]

-

Glycerol Backbone: The protons of the glycerol moiety will appear in the region of 3.8 to 5.2 ppm.

-

Phosphocholine Headgroup: The choline methyl groups will give a sharp singlet at approximately 3.4 ppm, and the methylene groups of the choline will be observed around 3.8 and 4.3 ppm.

The integration of the proton signals corresponding to the palmitoyl chain relative to the signals of the glycerol backbone or the choline headgroup will confirm the presence of only one protonated C16:0 chain.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides complementary information. The signals from the deuterated palmitoyl chain will be significantly attenuated or absent due to the C-D coupling and longer relaxation times. The spectrum will be dominated by the resonances of the non-deuterated palmitoyl chain, the glycerol backbone, and the phosphocholine headgroup. The carbonyl carbons of the two ester linkages will appear around 173 ppm.[7] The distinct chemical environments of the sn-1 and sn-2 positions may lead to slightly different chemical shifts for the two carbonyl carbons, although these can be very close.

³¹P NMR Spectroscopy:

The ³¹P NMR spectrum of DPPC-d31 is expected to show a single sharp resonance, characteristic of the phosphodiester in the phosphocholine headgroup.[8] The chemical shift of this peak is sensitive to the solvent and temperature but will confirm the presence of the phosphate moiety.[9][10] This technique is particularly useful for assessing the purity of the phospholipid with respect to phosphorus-containing impurities.[5]

Summary of Key Analytical Data

The following table summarizes the expected key analytical data for the structural confirmation of 1-palmitoyl-d31-2-palmitoyl-sn-glycero-3-phosphocholine.

| Analytical Technique | Parameter | Expected Result | Interpretation |

| High-Resolution MS | [M+H]⁺ (m/z) | 766.24 | Confirms molecular formula and deuteration level. |

| [M+Na]⁺ (m/z) | 788.22 | Confirms molecular formula and deuteration level. | |

| MS/MS of [M+Na]⁺ | Key Fragment (m/z) | 184.07 | Confirms phosphocholine headgroup. |

| Key Fragment (m/z) | 532.00 | Loss of deuterated palmitic acid. | |

| Key Fragment (m/z) | 501.00 | Loss of non-deuterated palmitic acid. | |

| ¹H NMR | Palmitoyl Chain Signals | Integration corresponds to one C16:0 chain. | Confirms the presence of one protonated acyl chain. |

| Deuterated Chain Signals | Absent or significantly reduced. | Confirms the presence of one deuterated acyl chain. | |

| ¹³C NMR | Palmitoyl Chain Signals | Signals correspond to one C16:0 chain. | Confirms the carbon skeleton of the protonated chain. |

| Deuterated Chain Signals | Absent or significantly reduced. | Confirms the presence of one deuterated acyl chain. | |

| ³¹P NMR | Chemical Shift | Single peak characteristic of a phosphodiester. | Confirms the phosphate moiety and purity. |

Conclusion

The structural elucidation of 1-palmitoyl-d31-2-palmitoyl-sn-glycero-3-phosphocholine is a multi-faceted process that relies on the complementary information provided by mass spectrometry and nuclear magnetic resonance spectroscopy. High-resolution mass spectrometry unequivocally confirms the molecular weight and the presence of both a deuterated and a non-deuterated palmitoyl chain. Multinuclear NMR spectroscopy provides the definitive evidence for the structure of the non-deuterated portions of the molecule and, by inference, confirms the complete structure. The detailed protocols and interpretation guidelines presented in this document provide a robust framework for the comprehensive characterization of this and other asymmetrically deuterated phospholipids, ensuring their proper identification and quality for downstream applications in research and development.

References

- Peng, X., & Jonas, J. (1992). High-pressure 31P NMR study of dipalmitoylphosphatidylcholine bilayers. Biochemistry, 31(28), 6383–6390. [Link]

- Peng, X., & Jonas, J. (1992). High-Pressure 31P NMR Study of Dipalmitoylphosphatidylcholine Bilayers. Biochemistry, 31(28), 6383-6390. [Link]

- Forbes, J., et al. (1995). A multinuclear solid-state NMR study of phospholipid-cholesterol interactions. Dipalmitoylphosphatidylcholine-cholesterol binary system. Biochemistry, 34(43), 14174-84. [Link]

- Moir, J. W., et al. (2022). Enzyme-Assisted Synthesis of High-Purity, Chain-Deuterated 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine. Molecules, 27(15), 4998. [Link]

- Gomez-Murcia, V., et al. (2020). 31P-NMR spectra of pure DPPC and mixtures DPPC/idebenone and DPPC/idebenol, at the molar ratios indicated.

- Yepuri, N. R., et al. (n.d.).

- de Kruijff, B., et al. (1975). Differential scanning calorimetry and 31P NMR studies on sonicated and unsonicated phosphatidylcholine liposomes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 406(1), 6-20. [Link]

- Sotirhos, N., Herslöf, B., & Kenne, L. (1986). Quantitative analysis of phospholipids by 31P-NMR. Journal of Lipid Research, 27(4), 386-392. [Link]

- Darwish, T. A., et al. (2013). Synthesis of deuterated [D32]oleic acid and its phospholipid derivative [D64]dioleoyl-sn-glycero-3-phosphocholine. Journal of Labelled Compounds and Radiopharmaceuticals, 56(12), 596-601. [Link]

- ResearchGate. (n.d.). ¹H NMR spectrum of O-palmitoyl-dl-carnitine hydrochloride in methanol-d4 and methanol-d4/deuterium oxide mixed by volume ratio as 80:20 adding DSS-d6 for purity evaluation.

- Yepuri, R. (2021).

- ResearchGate. (n.d.). 13 C NMR chemical shifts of 1-palmitoyl-2-(8 00 -oxostearoyl)-sn-glycero-3-phosphatidylcholine (4c) in various solvents and within DMPC liposomes.

- ResearchGate. (n.d.). 2 H NMR powder (a) and de-Pake-ed (Θ ) 0°) spectra (b) of the palmitoyl chain of pure POPC-d31 and with C12E4 mixed (RS/L ) 0.2 and 1) membranes at 25 °C and segmental order profiles (c).

- Dufourc, E. J., et al. (1989). Carbon-13 and deuterium nuclear magnetic resonance study of the interaction of cholesterol with phosphatidylethanolamine. Biochemistry, 28(14), 5805-5814. [Link]

- Chang, C. T., et al. (2022).

- D'avino, A., et al. (2024). An Effective Method for the Evaluation of the Enantiomeric Purity of 1,2-Diacyl-sn-glycero-3-phosphocholine-Based Lipids by NMR Analysis. Symmetry, 16(5), 624. [Link]

- Moir, J. W. B., et al. (2022). Synthesis of 1‐palmitoyl‐2‐linoleoyl‐sn‐glycero‐3‐phosphocholine‐d62...

- Arouri, A., & Welte, M. A. (2017). An Improved NMR Study of Liposomes Using 1-Palmitoyl-2-oleoyl-sn-glycero-3-phospatidylcholine as Model. Molecules, 22(12), 2217. [Link]

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000220). HMDB. [Link]

- Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods. Magritek. [Link]

- Chang, C. T., et al. (2022).

- Petrulytė, S., et al. (2022). Effect of deuteration on a phosphatidylcholine lipid monolayer structure: New insights from vibrational sum-frequency generation spectroscopy. Colloids and Surfaces B: Biointerfaces, 220, 112866. [Link]

- ResearchGate. (n.d.). 1 H NMR data of 1,2-dipalmitoyl-sn-glycero-3-phospholipids and their helical conformational properties in solution states.

- Ryan, R. O., et al. (2017). Structural characterization of phosphatidylcholines using 193 nm ultraviolet photodissociation mass spectrometry. Journal of The American Society for Mass Spectrometry, 28(8), 1647-1655. [Link]

- TÜBİTAK Academic Journals. (2021). Synthesis and characterization of biodegradable palm palmitic acid based bioplastic. Turkish Journal of Chemistry. [Link]

- Kcs, A., et al. (2021). Study on the CID Fragmentation Pathways of Deprotonated 4'-Monophosphoryl Lipid A. Molecules, 26(19), 5961. [Link]

- Asbury, G. R., et al. (2000). Structural analysis of phosphatidylcholines by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Journal of Mass Spectrometry, 35(7), 851-858. [Link]

- Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Feng, Y., et al. (2019). Fragmentation patterns of five types of phospholipids by ultra-high-performance liquid chromatography electrospray ionization quadrupole time-of-flight tandem mass spectrometry. Analytical Methods, 11(23), 2963-2974. [Link]

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000220). HMDB. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Structural analysis of phosphatidylcholines by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fragmentation patterns of five types of phospholipids by ultra-high-performance liquid chromatography electrospray ionization quadrupole time-of-flight tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. A multinuclear solid-state NMR study of phospholipid-cholesterol interactions. Dipalmitoylphosphatidylcholine-cholesterol binary system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Documents download module [ec.europa.eu]

- 6. magritek.com [magritek.com]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. High-pressure 31P NMR study of dipalmitoylphosphatidylcholine bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Differential scanning calorimetry and 31P NMR studies on sonicated and unsonicated phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of 1,2-Dipalmitoyl-d62-sn-glycero-3-phosphocholine

Abstract

Deuterated phospholipids are indispensable tools in the biophysical and pharmaceutical sciences, enabling detailed structural and dynamic analyses of lipid bilayers and membrane-protein interactions through techniques like neutron scattering and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] This guide provides a comprehensive, in-depth technical overview of a robust and validated pathway for the synthesis of high-purity 1,2-dipalmitoyl-d62-sn-glycero-3-phosphocholine (DPPC-d62). We will delve into the rationale behind key experimental choices, from the synthesis of the critical perdeuterated fatty acid precursor to the final acylation and purification steps. This document is intended for researchers, scientists, and drug development professionals who require a practical, field-proven methodology grounded in authoritative scientific principles.

Introduction: The Scientific Imperative for Deuterated Lipids

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a major component of eukaryotic cell membranes and the primary constituent of pulmonary surfactant.[3][4] Its deuterated isotopologues, particularly those with deuterated acyl chains, are of paramount importance. The significant difference in the neutron scattering length between hydrogen and its heavier isotope, deuterium, allows researchers to use contrast variation techniques in small-angle neutron scattering (SANS) to selectively highlight or suppress signals from different components of a membrane system.[2] This provides unparalleled insight into membrane structure, thickness, and the localization of embedded proteins. Furthermore, the substitution of protons with deuterons simplifies ¹H-NMR spectra, reducing spectral crowding and enabling more precise studies of lipid dynamics and interactions.[5]

The synthesis of DPPC-d62, where both palmitoyl chains are perdeuterated, requires a precise, multi-step chemical approach. This guide will focus on a convergent synthesis strategy, which involves the preparation of a key deuterated precursor followed by its coupling to the glycerophosphocholine backbone.

Strategic Approach: A Convergent Synthesis Pathway

A successful synthesis hinges on a logical and efficient strategy. We will employ a convergent approach, which involves the independent synthesis of two key building blocks that are then combined in the final steps. This methodology is generally more efficient and leads to higher overall yields compared to a linear synthesis where the main backbone is sequentially modified.

The core logic involves two primary phases:

-

Synthesis of Perdeuterated Palmitic Acid (Palmitic Acid-d31): The perdeuterated acyl chain is the source of the isotopic label. A reliable method to produce this precursor in high isotopic purity is the foundational step.

-

Acylation of the Glycerophosphocholine Backbone: The deuterated fatty acid is chemically attached to the sn-1 and sn-2 positions of a commercially available chiral backbone, sn-glycero-3-phosphocholine (GPC).

Below is a conceptual workflow illustrating this strategic approach.

Caption: Overall workflow for the synthesis of DPPC-d62.

Phase 1: Synthesis of the Perdeuterated Precursor

Synthesis of Palmitic Acid-d31 via H/D Exchange

The most direct method for producing perdeuterated saturated fatty acids is through a metal-catalyzed hydrothermal hydrogen-deuterium (H/D) exchange reaction.[6][7][8] This process leverages a heterogeneous catalyst, typically platinum on carbon (Pt/C), to activate the C-H bonds in the presence of a deuterium source, deuterium oxide (D₂O).

Causality Behind Experimental Choices:

-

Catalyst: Platinum on carbon is chosen for its high efficiency in activating aliphatic C-H bonds, which are typically unreactive.

-

Deuterium Source: D₂O serves as a vast and readily available reservoir of deuterium atoms to drive the exchange reaction to completion.

-

Temperature: The reaction is performed at elevated temperatures (e.g., 200-250 °C) in a sealed pressure vessel to provide the necessary activation energy for C-H bond cleavage and to maintain D₂O in its liquid state.

-

Multiple Cycles: To achieve very high isotopic enrichment (>98 atom % D), the process is typically repeated two or three times with fresh D₂O and catalyst.[6] This is because the exchange is a reversible equilibrium; removing the proton-containing water and replenishing with pure D₂O drives the reaction towards full deuteration.

Experimental Protocol: Palmitic Acid-d31 Synthesis

-

Reactor Setup: In a high-pressure stainless-steel reactor, combine protonated palmitic acid (1 part by weight), 10% Pt/C catalyst (0.2 parts by weight), and D₂O (5 parts by weight).

-

Inert Atmosphere: Seal the reactor, then purge thoroughly with an inert gas (e.g., argon or nitrogen) to remove all oxygen, which could cause oxidative side reactions at high temperatures.

-

Reaction: Heat the reactor to 220 °C and maintain this temperature with stirring for 24-48 hours.

-

Recovery: After cooling to room temperature, extract the deuterated fatty acid from the aqueous mixture using a suitable organic solvent, such as diethyl ether or chloroform. Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Repeat Exchange: To maximize deuterium incorporation, subject the recovered fatty acid to a second or third round of H/D exchange using fresh catalyst and D₂O.

-

Characterization: Confirm the isotopic purity via mass spectrometry. The fully deuterated product, CD₃(CD₂)₁₄COOH, will exhibit a mass shift of +31 compared to its protonated analogue.

| Parameter | Condition | Rationale |

| Reactants | Palmitic Acid, D₂O, Pt/C | Fatty acid substrate, deuterium source, and catalyst. |

| Temperature | 220 °C | Provides activation energy for C-H bond cleavage. |

| Duration | 24-48 hours per cycle | Allows the exchange reaction to approach equilibrium. |

| Cycles | 2-3 | Drives the reaction to >98% isotopic enrichment. |

| Analysis | Mass Spectrometry | Confirms the mass shift and quantifies deuterium incorporation. |

Phase 2: Core Synthesis and Purification

Acylation of sn-Glycero-3-phosphocholine (GPC)

With the perdeuterated fatty acid in hand, the next critical step is to esterify it to the sn-1 and sn-2 hydroxyl groups of the GPC backbone. The Steglich esterification is a reliable and widely used method for this transformation, employing a carbodiimide coupling agent and a nucleophilic catalyst.[1][9]

Caption: Steglich esterification for DPPC-d62 synthesis.

Causality Behind Experimental Choices:

-

GPC Cadmium Chloride Complex: GPC is highly hygroscopic and has poor solubility in the non-polar organic solvents required for the reaction. Using its cadmium chloride adduct enhances stability and improves solubility.[10][11]

-

Anhydrous Conditions: All reagents, solvents, and glassware must be scrupulously dried.[10] Any trace of water will hydrolyze the activated fatty acid intermediate (the O-acylisourea ester) and react with the coupling agent (DCC), significantly reducing the yield of the desired phospholipid.[10]

-

Coupling Agent (DCC): Dicyclohexylcarbodiimide (DCC) is a common dehydrating agent that activates the carboxylic acid group of the palmitic acid-d31, making it susceptible to nucleophilic attack by the hydroxyl groups of GPC.

-

Catalyst (DMAP): 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that accelerates the esterification process, leading to higher yields and milder reaction conditions.[9]

-

Stoichiometry: A molar excess of the activated fatty acid and coupling reagents relative to GPC is used to ensure complete diacylation and drive the reaction to completion.

Experimental Protocol: Synthesis and Purification of DPPC-d62

-

Preparation: Dry the GPC-CdCl₂ complex and palmitic acid-d31 under high vacuum for several hours prior to use. Ensure all glassware is oven-dried and cooled under a stream of inert gas.

-

Reaction Setup: In a round-bottom flask under an argon atmosphere, dissolve the GPC-CdCl₂ complex (1 equivalent), palmitic acid-d31 (4-5 equivalents), and DMAP (2.5 equivalents) in anhydrous chloroform.[9]

-

Acylation: Add a solution of DCC (4-5 equivalents) in anhydrous chloroform dropwise to the stirred mixture at room temperature.[9][12] Allow the reaction to proceed for 24-72 hours. A white precipitate of dicyclohexylurea (DCU), a byproduct of DCC, will form.

-

Workup: Filter the reaction mixture to remove the insoluble DCU. Concentrate the filtrate under reduced pressure.

-

Purification Step 1 (Precipitation): Dissolve the crude residue in a minimal amount of chloroform or hexane. Add cold acetone to precipitate the phospholipid fraction, as neutral lipids and unreacted fatty acids are more soluble in acetone.[13][14] Centrifuge and decant the supernatant.

-

Purification Step 2 (Column Chromatography): For high-purity product, further purification by flash chromatography on a silica gel column is required.[15][16] Elute the product using a gradient of chloroform and methanol. The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the desired DPPC-d62.

-

Final Product: Collect the fractions containing the pure product (identified by thin-layer chromatography), combine them, and remove the solvent under reduced pressure to yield DPPC-d62 as a white solid.

| Parameter | Condition | Rationale |

| Solvent | Anhydrous Chloroform | Dissolves reactants and is non-protic. |

| Reagents | DCC, DMAP | Activates carboxylic acid and catalyzes esterification. |

| Duration | 24-72 hours | Allows for complete diacylation of the GPC backbone. |

| Purification | Precipitation & Chromatography | Removes byproducts (DCU) and unreacted starting materials. |

Characterization and Quality Control: A Self-Validating System

Rigorous characterization is essential to confirm the identity, purity, and isotopic enrichment of the final product. A multi-modal analytical approach ensures the trustworthiness of the synthesized material.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

³¹P-NMR: This is a highly effective technique for phospholipid analysis.[17][18] A single sharp peak in the ³¹P-NMR spectrum is indicative of a pure phospholipid headgroup environment, confirming the absence of lysophospholipids or other phosphorus-containing impurities.

-

¹H-NMR: The proton NMR spectrum is used to confirm the structure. For a perdeuterated chain product like DPPC-d62, the characteristic signals from the acyl chain protons (typically between ~0.8 and 2.4 ppm) will be almost entirely absent, confirming successful deuteration. Signals from the glycerol backbone and choline headgroup will remain.[2]

-

-

Mass Spectrometry (MS):

-

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the final product. The synthesized DPPC-d62 should exhibit a molecular weight that is 62 mass units higher than its non-deuterated counterpart, confirming the incorporation of two palmitic acid-d31 chains.

-

-

High-Performance Liquid Chromatography (HPLC):

Conclusion

The synthetic pathway detailed in this guide represents a robust and validated method for producing high-purity, chain-perdeuterated 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC-d62). By beginning with the efficient H/D exchange of palmitic acid and employing a carefully controlled Steglich esterification, followed by rigorous purification and characterization, researchers can confidently generate the high-quality isotopic labels essential for advanced biophysical research. This methodology provides a reliable foundation for probing the intricate structure and dynamics of biological membranes, ultimately advancing our understanding of cellular processes and aiding in the development of novel therapeutics.

References

- Brimble, P. D., & Choy, P. C. (1981). Synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with labeled acyl groups. Preparative Biochemistry, 11(5), 525–533.

- Geurts van Kessel, W. S., Tieman, M., & Demel, R. (1981). Purification of phospholipids by preparative high pressure liquid chromatography. Lipids, 16(1), 58–63.

- Lee, W. N., & FUNG, K. P. (1980). Measurements of fatty acid synthesis by incorporation of deuterium from deuterated water. Analytical Biochemistry, 107(1), 168–175.

- Geurts van Kessel, W. S., Tieman, M., & Demel, R. (2006). Purification of phospholipids by preparative high pressure liquid chromatography. Lipids.

- Parrish, C. C. (1989). Process for purification of phospholipids. Google Patents, US4814111A.

- Brimble, P. D., & Choy, P. C. (1981). Synthesis of 1,2-Dipalmitoyl-sn-Glycero-3-Phosphocholine with Labeled Acyl Groups. Preparative Biochemistry.

- Al-Saeed, F. A., & Al-Dugaither, A. S. (2012). Chemical synthesis of deuterium-labeled and unlabeled very long chain polyunsaturated fatty acids. Beilstein Journal of Organic Chemistry, 8, 168–174.

- Darwish, T. A., & Wilde, N. (2019). Synthesis of novel deuterated lipids and surfactants. Journal of Neutron Research.

- Darwish, T., et al. (2013). Synthesis of deuterated [D32]oleic acid and its phospholipid derivative [D64]dioleoyl-sn-glycero-3-phosphocholine. Journal of Labelled Compounds and Radiopharmaceuticals.

- Darwish, T. A., et al. (2014). Synthesis of deuterated [D32]oleic acid and its phospholipid derivative [D64]dioleoyl-sn-glycero-3-phosphocholine. Journal of Labelled Compounds and Radiopharmaceuticals, 57(1), 26–32.

- Kato, S. (1996). Phospholipid purification method. Google Patents, JP2515839B2.

- Warner, T. G., & Benson, A. A. (1977). An improved method for the preparation of unsaturated phosphatidylcholines: Acylation of sn-glycero-3-phosphorylcholine in the presence of sodium methylsulfinylmethide. Journal of Lipid Research, 18(4), 548–552.

- Wikipedia contributors. (n.d.). 1-alkylglycerophosphocholine O-acyltransferase. Wikipedia.

- SLS. (n.d.). Palmitic acid-d31, 98 atom % D.

- D'Arrigo, P., et al. (2012). Enzymatic synthesis of structured 1,2-diacyl-sn-glycero-3-phosphocholines from glycerol-sn-3-phosphocholine. Journal of Molecular Catalysis B: Enzymatic, 78-79, 43-48.

- Ali, S., & Bittman, R. (1993). Synthesis of 1-palmitoyl-2-hexadecyl-sn-glycero-3-phosphocholine (PHPC). Chemistry and Physics of Lipids, 66(3), 161–170.

- Gładkowski, W., et al. (2011). Isolation of Pure Phospholipid Fraction from Egg Yolk. Journal of the American Oil Chemists' Society, 88(11), 1847–1850.

- Scott, M. D., et al. (2023). Biosynthesis Of Deuterated Lipids for Structural and Biophysical Characterization of Biomembranes And Membrane Proteins. Acta Crystallographica Section A: Foundations and Advances, A79, a322.

- Moir, M., et al. (2022). Synthesis of Perdeuterated Linoleic Acid‐d31 and Chain Deuterated 1‐Palmitoyl‐2‐linoleoyl‐sn‐glycero‐3‐phosphocholine‐d62. ChemistryOpen, 11(10), e202200133.

- Siminovitch, D. J., et al. (1987). Deuterium NMR investigation of ether- and ester-linked phosphatidylcholine bilayers. Biochemistry, 26(12), 3277–3287.

- Gerelli, Y., et al. (2018). Structure of DPPC Monolayers at the Air/Buffer Interface: A Neutron Reflectometry and Ellipsometry Study. Langmuir, 34(43), 12958–12967.

- Kim, H. J., et al. (2023). High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Food Science and Technology, 43.

- National Center for Biotechnology Information. (n.d.). 1-(9Z-octadecenoyl)-sn-glycero-3-phosphocholine. PubChem.

- Wikipedia contributors. (n.d.). Palmitic acid. Wikipedia.

- National Center for Biotechnology Information. (n.d.). 1-Acyl-sn-glycero-3-phosphocholine. PubChem.

- Kim, H. Y., et al. (2021). Compositional Study of Phospholipids from the Dried Big Head and Opossum Shrimp, Mussel, and Sea Cucumber Using 31P NMR Spectroscopy: Content and Fatty Acid Composition of Plasmalogen. Foods, 10(10), 2322.

- Batenburg, J. J. (1992). Pathway of significance for the synthesis of pulmonary surfactant. Lung, 170(4), 187–200.

- Gładkowski, W., et al. (2016). Synthesis and Biological Evaluation of Novel Phosphatidylcholine Analogues Containing Monoterpene Acids as Potent Antiproliferative Agents. PLoS ONE, 11(6), e0157278.

- Spectroscopy Staff. (2024). NMR Spectroscopy for Phospholipid Characterization. Spectroscopy Online.

- Norkus, M., et al. (2022). Effect of deuteration on a phosphatidylcholine lipid monolayer structure: New insights from vibrational sum-frequency generation spectroscopy. Colloids and Surfaces B: Biointerfaces, 220, 112866.

- Schiller, J., et al. (2002). Application of high resolution 31P NMR spectroscopy to the characterization of the phospholipid composition of tissues and body fluids - a methodological review. Current Medicinal Chemistry, 9(22), 1989–2002.

- National Center for Biotechnology Information. (n.d.). 1-Stearoyl-2-palmitoyl-sn-glycero-3-phosphocholine. PubChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. mdpi.com [mdpi.com]

- 4. Pathway of significance for the synthesis of pulmonary surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of deuteration on a phosphatidylcholine lipid monolayer structure: New insights from vibrational sum-frequency generation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Documents download module [ec.europa.eu]

- 7. apo.ansto.gov.au [apo.ansto.gov.au]

- 8. Synthesis of deuterated [D32 ]oleic acid and its phospholipid derivative [D64 ]dioleoyl-sn-glycero-3-phosphocholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. 1,2-DIPALMITOYL-SN-GLYCERO-3-PHOSPHOCHOLINE synthesis - chemicalbook [chemicalbook.com]

- 13. US4814111A - Process for purification of phospholipids - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Purification of phospholipids by preparative high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Purification of phospholipids by preparative high pressure liquid chromatography | Semantic Scholar [semanticscholar.org]

- 17. mdpi.com [mdpi.com]

- 18. Application of high resolution 31P NMR spectroscopy to the characterization of the phospholipid composition of tissues and body fluids - a methodological review - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1,2-Dipalmitoyl-d62-sn-glycero-3-phosphocholine: Properties, and Applications in Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 1,2-Dipalmitoyl-d62-sn-glycero-3-phosphocholine (DPPC-d62), a deuterated phospholipid critical for a range of sophisticated analytical techniques in modern research and pharmaceutical development. We will explore its fundamental physicochemical properties, with a focus on its molecular weight, and delve into the rationale behind its application in mass spectrometry, neutron scattering, and the study of lipid membranes.

Core Physicochemical Properties: The Significance of Deuteration

1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a saturated phospholipid ubiquitous in biological membranes and a primary component of pulmonary surfactant.[1][2] The deuterated variant, where hydrogen atoms on the acyl chains are replaced with deuterium, offers a powerful tool for researchers. The notation "d62" signifies the replacement of 62 hydrogen atoms with deuterium.

The key distinction between DPPC and its deuterated analog lies in their molecular weights. This mass difference is the cornerstone of its utility in techniques like mass spectrometry.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) | C40H80NO8P | 734.04[3][4] |

| 1,2-Dipalmitoyl-d62-sn-glycero-3-phosphocholine (DPPC-d62) | C40H18D62NO8P | 796.421 |

Note: The user's query mentioned "d31," which would imply the deuteration of a single palmitoyl chain. This guide focuses on the commercially common and extensively documented "d62" variant.

The substitution of hydrogen with deuterium, a heavier isotope, imparts a significant and precisely known mass shift. This property is fundamental to its application as an internal standard in quantitative lipidomics.[5]

Applications in Mass Spectrometry-Based Lipidomics

The precise quantification of lipids in complex biological samples is a formidable challenge due to the vast number of structurally similar lipid species. Isotope dilution mass spectrometry, utilizing deuterated internal standards like DPPC-d62, is the gold standard for accurate lipid quantification.[5]

The Principle of Isotope Dilution Mass Spectrometry

The core principle involves adding a known amount of the deuterated standard (DPPC-d62) to a biological sample containing the endogenous, non-deuterated analyte (DPPC). The two molecules are chemically identical and thus exhibit the same behavior during sample extraction, purification, and ionization in the mass spectrometer.

However, due to their mass difference, they are readily distinguishable by the mass analyzer. By comparing the signal intensity of the endogenous analyte to that of the deuterated internal standard, a precise and accurate quantification of the endogenous lipid can be achieved, correcting for any sample loss during preparation.[5][6]

Experimental Workflow: Quantitative Analysis of DPPC

The following is a generalized workflow for the quantification of DPPC in a biological matrix using DPPC-d62 as an internal standard.

Figure 1: A generalized workflow for the quantitative analysis of DPPC using DPPC-d62 as an internal standard.

Probing Membrane Structure and Dynamics with Neutron Scattering

Beyond mass spectrometry, deuterated phospholipids are invaluable in biophysical studies of lipid membranes, particularly using neutron scattering techniques.[7][8] Neutrons interact with atomic nuclei, and their scattering properties differ significantly between hydrogen and deuterium. This difference allows for a technique called "contrast variation."

By selectively deuterating components within a model membrane system, researchers can make certain parts of the system "invisible" to neutrons, thereby highlighting the structure and dynamics of the remaining components.[8] For instance, in a lipid-protein system, using deuterated lipids can effectively "contrast match" the lipid bilayer to the surrounding solvent, making the protein the dominant scatterer. This enables detailed structural studies of membrane-embedded proteins.[7][9]

Synthesis and Characterization

The synthesis of deuterated phospholipids like DPPC-d62 is a multi-step process that often begins with the deuteration of fatty acid precursors.[10] For instance, palmitic acid can be deuterated through various chemical methods. The deuterated palmitic acid is then used in the chemical or enzymatic synthesis of the full phospholipid molecule.[10][11]

The final product's purity and isotopic enrichment are rigorously confirmed using techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry.[12]

Conclusion

1,2-Dipalmitoyl-d62-sn-glycero-3-phosphocholine is more than just a heavy version of a common lipid. Its precisely increased mass and distinct neutron scattering properties make it an indispensable tool for researchers and drug development professionals. From ensuring the accuracy of lipid quantification in clinical research to elucidating the intricate structures of membrane proteins, the applications of DPPC-d62 underscore the power of isotopic labeling in advancing our understanding of complex biological systems.

References

- Deuterated Phospholipids to Study the Structure, Function and Dynamics of Membrane Proteins Using Neutron Scattering - ANSTO. (2021-11-26).

- Deuterated phospholipids to study the structure, function and dynamics of membrane proteins using neutron scattering - ANSTO.

- 1,2-Dipalmitoyl-d31-sn-glycero-3-PC Price at Chemsrc. (2024-01-09).

- Measuring lipogenesis and cholesterol synthesis in humans with deuterated water: use of simple gas chromatographic/mass spectrometric techniques - PubMed.

- The Indispensable Role of Deuterated Standards in Lipidomics: A Technical Guide - Benchchem.

- 1,2-dipalmitoyl-sn-glycero-3-phosphocholine | CAS 63-89-8 - Selleck Chemicals.

- Deuterated natural phospholipids for advanced cellular membrane models - ILL Neutrons for Society - Institut Laue-Langevin.

- Synthesis, analysis and application of specifically deuterated lipids - PubMed.

- Applications of Mass Spectrometry to Lipids and Membranes - PMC - PubMed Central - NIH.

- 1,2-DIPALMITOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | 63-89-8 - ChemicalBook.

- 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine - Chem-Impex.

- 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine - Sigma-Aldrich.

- Deuterated phospholipids as nonperturbing components for Raman studies of biomembranes - PMC - NIH.

- Synthesis of 1‐palmitoyl‐2‐linoleoyl‐sn‐glycero‐3‐phosphocholine‐d62... - ResearchGate.

- Untargeted Lipidomics after D2O Administration Reveals the Turnover Rate of Individual Lipids in Various Organs of Living Organisms - NIH. (2023-07-21).

- 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine = 99 TLC 63-89-8 - Sigma-Aldrich.

- Synthesis of novel deuterated lipids and surfactants. (2019-09-09).

- 1,2-di-O-palmitoyl-sn-glycero-3-phosphocholine | C40H81NO8P+ | CID 160339 - PubChem.

- 1,2-DIPALMITOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | 63-89-8 - ChemicalBook.

- 1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine - Smolecule.

- Synthesis of 1-palmitoyl-2-isoprenoyl-sn-glycero-3-phosphocholine (7a,... - ResearchGate.

- Synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with labeled acyl groups.

- 1-Stearoyl-2-palmitoyl-sn-glycero-3-phosphocholine | C42H84NO8P | CID 18631368.

Sources

- 1. 1,2-DIPALMITOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | 63-89-8 [chemicalbook.com]

- 2. 1,2-DIPALMITOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | 63-89-8 [amp.chemicalbook.com]

- 3. selleckchem.com [selleckchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Measuring lipogenesis and cholesterol synthesis in humans with deuterated water: use of simple gas chromatographic/mass spectrometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DSpace [apo.ansto.gov.au]

- 8. Deuterated phospholipids to study the structure, function and dynamics of membrane proteins using neutron scattering [apo.ansto.gov.au]

- 9. Deuterated natural phospholipids for advanced cellular membrane models - ILL Neutrons for Society [ill.eu]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with labeled acyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, analysis and application of specifically deuterated lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Cellular Mechanisms: A Technical Guide to the Function of Deuterated Phospholipids in Research

This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, application, and transformative potential of deuterated phospholipids in cellular research. By replacing hydrogen with its heavier isotope, deuterium, these powerful molecular tools offer unprecedented insights into the intricate workings of cellular membranes, lipid metabolism, and the pathogenesis of diseases linked to oxidative stress.

The Deuterium Advantage: Unique Properties and Synthesis of Deuterated Phospholipids

The substitution of hydrogen with deuterium in phospholipids imparts unique physicochemical properties that are leveraged in various analytical techniques. The significant difference in the neutron scattering length between hydrogen and deuterium makes these molecules invaluable for neutron scattering studies, enabling detailed structural and dynamic analysis of lipid bilayers and membrane-associated proteins.[1][2][3] Furthermore, this isotopic substitution simplifies proton nuclear magnetic resonance (NMR) spectra, facilitating the investigation of complex biomolecular systems.[1][4]

The synthesis of deuterated phospholipids can be achieved through several methods, each with distinct advantages and disadvantages. The choice of strategy depends on the desired deuteration pattern, required quantity, and the specific phospholipid of interest.

Table 1: Comparative Overview of Synthesis Methods for Deuterated Phospholipids

| Synthesis Method | Advantages | Disadvantages | Typical Purity/Yield |

| Chemical Synthesis | High control over deuteration site; suitable for large-scale production.[1] | Multi-step, complex procedures; potential for low overall yields.[1] | >98% for precursors, ~60% for final phospholipid esterification.[1] |

| Biosynthesis | Can produce uniformly deuterated phospholipids; suitable for complex lipids. | Less control over specific deuteration sites; may require specialized cell cultures. | High, but dependent on the efficiency of the biological system. |

| Chemoenzymatic Synthesis | Combines the specificity of enzymes with the efficiency of chemical reactions; high regioselectivity.[1][5] | May require optimization of enzymatic conditions; enzymes can be costly.[1] | High, dependent on deuterated precursors; modest to good yields.[1] |

A common approach for chemical synthesis involves the synthesis of deuterated fatty acids followed by their esterification to a glycerophosphocholine backbone.[1] Chemoenzymatic methods, on the other hand, might use site-specific enzymes to hydrolyze the acyl chains of an unlabeled phospholipid, followed by the chemical esterification of deuterated fatty acids.[5]

Core Applications in Elucidating Cellular Function

Deuterated phospholipids have become indispensable tools across a spectrum of cellular research, from fundamental biophysics to therapeutic development.

Probing Membrane Structure and Dynamics

The cell membrane is a complex and dynamic interface that mediates a vast array of cellular processes.[3] Understanding the structure and dynamics of this barrier is crucial for comprehending cellular function. Deuterated phospholipids, in conjunction with techniques like neutron scattering and NMR spectroscopy, provide unparalleled insights into the organization and movement of lipids within the bilayer and their interactions with membrane proteins.[1][6][7][8]

-

Neutron Scattering: This technique leverages the different neutron scattering lengths of hydrogen and deuterium to "contrast match" or "contrast vary" specific components within a multi-component system, such as a membrane-protein complex.[6][7] By selectively deuterating either the lipids or the protein, researchers can effectively make one component "invisible" to the neutron beam, allowing for the unambiguous characterization of the other.[6][7] This has been instrumental in studying the structure of membrane proteins within a lipid bilayer and understanding how the lipid environment influences protein conformation and function.[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium NMR (²H-NMR) of specifically deuterated phospholipids provides detailed information about the order and dynamics of the lipid acyl chains.[9][10] The quadrupolar splitting observed in ²H-NMR spectra is directly related to the motional anisotropy of the C-D bond, offering a sensitive measure of lipid chain order. This has been used to study the effects of proteins, peptides, and drugs on membrane structure and fluidity.[9][10]

Advancing Quantitative Lipidomics with Mass Spectrometry

Lipidomics, the large-scale study of cellular lipids, relies heavily on mass spectrometry (MS) for the identification and quantification of thousands of lipid species.[11][12] The accuracy of quantification in MS-based lipidomics is significantly enhanced by the use of internal standards. Deuterated phospholipids are ideal internal standards because they are chemically identical to their endogenous counterparts but can be distinguished by their increased mass.[13][14]

By adding a known amount of a deuterated phospholipid standard to a sample, researchers can normalize for variations in sample extraction, processing, and instrument response, leading to more accurate and reproducible quantification of the corresponding endogenous lipid.[15] This approach, often referred to as "stable isotope dilution," is a cornerstone of quantitative lipidomics.

Experimental Workflow: Quantitative Lipidomics using Deuterated Internal Standards

Caption: Workflow for quantitative lipidomics using deuterated phospholipids as internal standards.

A New Therapeutic Frontier: Combating Oxidative Stress and Lipid Peroxidation

Polyunsaturated fatty acids (PUFAs), integral components of membrane phospholipids, are highly susceptible to damage by reactive oxygen species (ROS), a process known as lipid peroxidation.[16][17] This oxidative damage is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, atherosclerosis, and macular degeneration.[18][19]